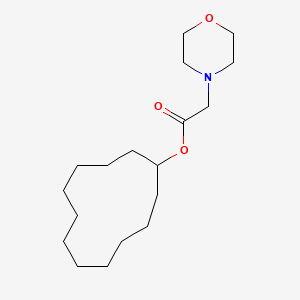
cyclododecyl 4-morpholinylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecyl 4-morpholinylacetate (CDMA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDMA is a cyclic morpholine derivative that is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of cyclododecyl 4-morpholinylacetate is not well understood. However, it is believed that cyclododecyl 4-morpholinylacetate acts as a chain transfer agent in polymerization reactions, where it reacts with growing polymer chains, leading to the termination of the reaction. cyclododecyl 4-morpholinylacetate has also been shown to exhibit surfactant-like properties, which may be attributed to the presence of the morpholine group.
Biochemical and Physiological Effects
Limited research has been conducted on the biochemical and physiological effects of cyclododecyl 4-morpholinylacetate. However, some studies have shown that cyclododecyl 4-morpholinylacetate has low toxicity and is not mutagenic or genotoxic. cyclododecyl 4-morpholinylacetate has also been shown to exhibit antimicrobial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cyclododecyl 4-morpholinylacetate in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, cyclododecyl 4-morpholinylacetate has some limitations, including its limited solubility in water and some organic solvents, which may affect its use in certain applications.
Orientations Futures
There are several potential future directions for the research on cyclododecyl 4-morpholinylacetate. One of the significant directions is the study of cyclododecyl 4-morpholinylacetate's potential applications in drug delivery systems. cyclododecyl 4-morpholinylacetate's surfactant-like properties and low toxicity make it a promising candidate for drug delivery applications. Additionally, further research could be conducted on the mechanism of action of cyclododecyl 4-morpholinylacetate and its potential use as a chain transfer agent in polymerization reactions. Finally, the synthesis of cyclododecyl 4-morpholinylacetate derivatives could be explored to improve its solubility and other properties for specific applications.
Conclusion
In conclusion, cyclododecyl 4-morpholinylacetate is a cyclic morpholine derivative that has found potential applications in various fields of scientific research. cyclododecyl 4-morpholinylacetate is synthesized using a specific method and has been studied for its potential use as a chain transfer agent in polymerization reactions and drug delivery systems. cyclododecyl 4-morpholinylacetate's low toxicity and surfactant-like properties make it a promising candidate for various applications. However, further research is required to fully understand the mechanism of action of cyclododecyl 4-morpholinylacetate and its potential applications in different fields.
Méthodes De Synthèse
Cyclododecyl 4-morpholinylacetate is synthesized by reacting cyclododecanone with morpholine and acetic anhydride. The reaction occurs in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is purified using various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Cyclododecyl 4-morpholinylacetate has found applications in various fields of scientific research. One of the significant applications of cyclododecyl 4-morpholinylacetate is in the field of polymer chemistry, where it is used as a chain transfer agent in the synthesis of polymers. cyclododecyl 4-morpholinylacetate has also been used in the synthesis of block copolymers and as a stabilizer for emulsions. Additionally, cyclododecyl 4-morpholinylacetate has been studied for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
cyclododecyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c20-18(16-19-12-14-21-15-13-19)22-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKHRVZBCHTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5849650.png)
![2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine](/img/structure/B5849657.png)
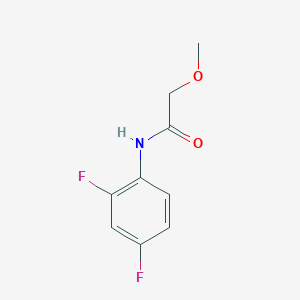
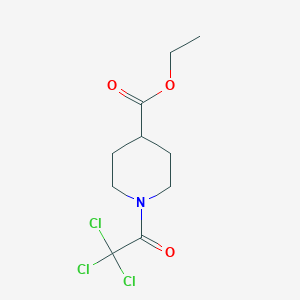
![N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)
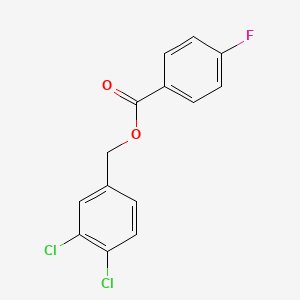
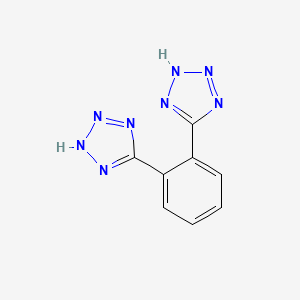
![N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5849703.png)
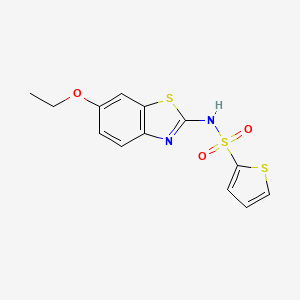
![methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5849714.png)
![3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849731.png)
![2-fluorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849737.png)
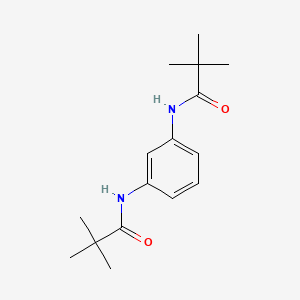
![3-iodobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849741.png)